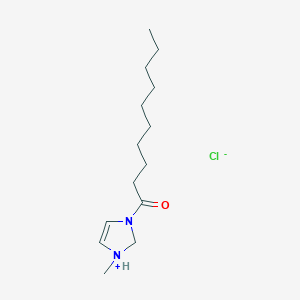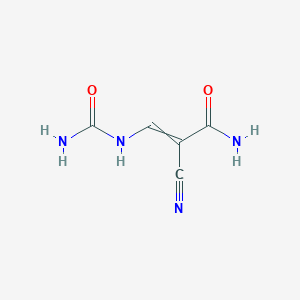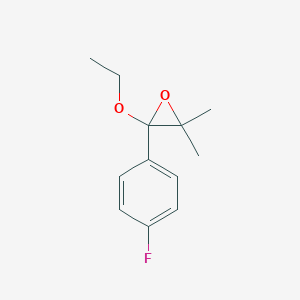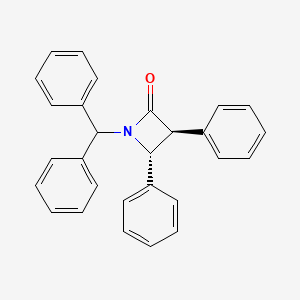
3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a decanoyl group and a methyl group attached to the imidazole ring, along with a chloride ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, such as the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Decanoyl Group: The decanoyl group can be introduced via acylation reactions, where decanoyl chloride reacts with the imidazole ring in the presence of a base.
Methylation: The methyl group is introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the imidazole derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, oxides, and reduced forms of the compound .
Applications De Recherche Scientifique
3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Decanoyl-2-methylimidazole
- 3-Decanoyl-1-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 3-Decanoyl-1-methylimidazolium chloride
Uniqueness
3-Decanoyl-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
87994-58-9 |
|---|---|
Formule moléculaire |
C14H27ClN2O |
Poids moléculaire |
274.83 g/mol |
Nom IUPAC |
1-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)decan-1-one;chloride |
InChI |
InChI=1S/C14H26N2O.ClH/c1-3-4-5-6-7-8-9-10-14(17)16-12-11-15(2)13-16;/h11-12H,3-10,13H2,1-2H3;1H |
Clé InChI |
DRMVIASBDUJNEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)N1C[NH+](C=C1)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
![4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid](/img/structure/B14403331.png)
![Phenyl[4-phenyl-5-(piperidin-1-yl)thiophen-2-yl]methanone](/img/structure/B14403332.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)

![S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate](/img/structure/B14403352.png)




![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)
